molecular formula C18H22N4O4S2 B6558421 1-(2-{2-[(4-methanesulfonylphenyl)amino]-1,3-thiazol-4-yl}acetyl)piperidine-4-carboxamide CAS No. 1040658-71-6

1-(2-{2-[(4-methanesulfonylphenyl)amino]-1,3-thiazol-4-yl}acetyl)piperidine-4-carboxamide

Cat. No.: B6558421
CAS No.: 1040658-71-6
M. Wt: 422.5 g/mol
InChI Key: DXBSMBQQFXZBPR-UHFFFAOYSA-N
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Description

This compound features a piperidine-4-carboxamide core linked via an acetyl group to a 1,3-thiazole ring substituted at position 2 with a 4-methanesulfonylphenylamino group. The thiazole ring contributes to hydrogen-bonding interactions, a common feature in kinase inhibitors and antimicrobial agents .

Properties

IUPAC Name

1-[2-[2-(4-methylsulfonylanilino)-1,3-thiazol-4-yl]acetyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O4S2/c1-28(25,26)15-4-2-13(3-5-15)20-18-21-14(11-27-18)10-16(23)22-8-6-12(7-9-22)17(19)24/h2-5,11-12H,6-10H2,1H3,(H2,19,24)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXBSMBQQFXZBPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)NC2=NC(=CS2)CC(=O)N3CCC(CC3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-{2-[(4-methanesulfonylphenyl)amino]-1,3-thiazol-4-yl}acetyl)piperidine-4-carboxamide, commonly referred to as a piperidine derivative, exhibits significant biological activity that has garnered attention in medicinal chemistry. This compound's structure incorporates both thiazole and piperidine moieties, which contribute to its diverse pharmacological properties.

Chemical Structure and Properties

The compound can be represented by the following molecular formula:

PropertyValue
Molecular FormulaC20_{20}H21_{21}N3_3O4_4S2_2
Molecular Weight431.5 g/mol
CAS Number1040658-71-6

The presence of the methanesulfonyl group enhances solubility and reactivity, making it a promising candidate for therapeutic applications.

Anticancer Properties

Research indicates that this compound exhibits potent anticancer activity. In vitro studies have demonstrated that it can induce apoptosis in various cancer cell lines, including hypopharyngeal tumor cells (FaDu). The mechanism of action appears to involve the inhibition of key signaling pathways associated with cell proliferation and survival.

  • Case Study : A study highlighted that the compound showed better cytotoxicity than the reference drug bleomycin, suggesting its potential as an effective anticancer agent .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes involved in critical biological processes. Preliminary findings suggest interactions with enzymes that could alter their activity, impacting cellular functions.

  • Cholinesterase Inhibition : It has shown potential in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in neurodegenerative diseases like Alzheimer's .

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed to interact with multiple molecular targets, leading to altered cellular signaling pathways. The dual thiazole and benzothiazole components are thought to enhance binding affinity to these targets.

Comparative Analysis with Similar Compounds

To understand the uniqueness of 1-(2-{2-[(4-methanesulfonylphenyl)amino]-1,3-thiazol-4-yl}acetyl)piperidine-4-carboxamide, a comparison with structurally similar compounds is beneficial:

Compound NameStructural FeaturesUnique Aspects
2-(4-methanesulfonylphenyl)-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]acetamideContains thiazole and methanesulfonamide groupsSimilar reactivity but different substituents affecting biological activity
(4-methanesulfonylphenyl)(4-methoxy-2-methylphenyl)methanamineLacks the benzothiazole ringFocused on amine functionality rather than acetamide

These comparisons highlight the unique structural features of the compound, particularly its dual thiazole and benzothiazole components, which contribute to its potential therapeutic applications .

Research Findings and Future Directions

Ongoing research is essential for elucidating the full spectrum of biological activities associated with this compound. Current studies focus on:

  • Target Identification : Understanding specific molecular targets will aid in optimizing therapeutic efficacy.
  • Structure-Activity Relationship (SAR) : Investigating how modifications to the chemical structure affect biological activity could lead to more potent derivatives.

Comparison with Similar Compounds

Research Findings and Methodological Notes

  • Crystallographic Insights : Piperidine derivatives like the target compound are often analyzed via X-ray crystallography using programs such as SHELX , which aids in confirming stereochemistry and hydrogen-bonding networks.

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